Chiral Differentiation: (R)- vs. (S)-Enantiomer Lipophilicity and Hydrogen-Bonding Capacity
The (R)-enantiomer (CAS 1068149-98-3) demonstrates a logP of -0.63, compared to a logP of 0.0933 for its (S)-counterpart (CAS 869901-78-0), representing a >0.7 log unit difference in lipophilicity [1]. Furthermore, the (R)-enantiomer's pKa is 6.487 [2], indicating distinct hydrogen-bonding and protonation behavior relative to the (S)-enantiomer (pKa not reported). These differences directly impact the compound's behavior in aqueous assays, its ability to cross biological membranes, and its potential for forming salts.
| Evidence Dimension | Lipophilicity (logP) and Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | logP = -0.63; pKa = 6.487 |
| Comparator Or Baseline | (S)-1-Ethyl-5-methylpiperazin-2-one: logP = 0.0933; pKa not reported |
| Quantified Difference | ΔlogP ≈ 0.723; ΔpKa not quantifiable |
| Conditions | Computed and predicted values from vendor datasheets |
Why This Matters
A >0.7 log unit difference in logP is significant for drug design, as it can alter a compound's permeability profile and its likelihood to form nonspecific interactions, making the (R)-enantiomer a distinct chemical entity with different in vitro and in vivo properties.
- [1] (5S)-1-Ethyl-5-methyl-2-piperazinone. Molbase. Retrieved from https://mip.molbase.cn/baike/542502 View Source
- [2] (R)-1-Ethyl-5-methylpiperazin-2-one 95%. Activate Scientific. Catalog # AS3038-G1. Retrieved from https://shop.activate-scientific.com/code/as3038 View Source
